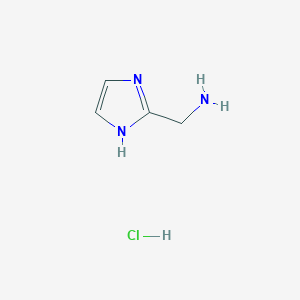

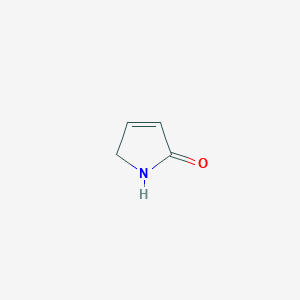

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

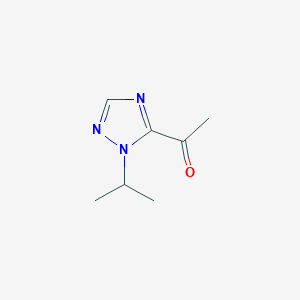

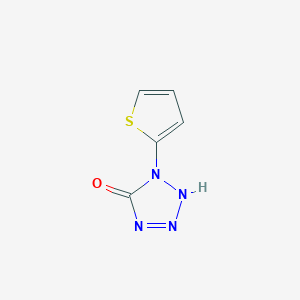

The compound "1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one" is a derivative of tetrazole, a class of compounds known for their various biological activities and applications in pharmaceutical chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The thiophene moiety, indicated by "thien-2-yl," suggests the presence of a sulfur-containing five-membered aromatic ring, which is known to contribute to the stability and electronic properties of the molecule.

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, alkyl 1H-tetrazol-5-yl thioethers can be synthesized from aldehydes and 1H-tetrazole-5-thiol through a one-pot procedure involving the condensation with N-tosylhydrazine followed by reductive coupling under metal-free conditions . Similarly, novel tetrazole compounds with a thiophene moiety have been synthesized and structurally characterized, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

Structural characterization of tetrazole derivatives is often performed using spectral methods and single-crystal X-ray studies. For example, the intermolecular interactions of certain tetrazole compounds have been quantified using Hirshfeld surface analysis, which provides insight into the molecular packing and potential interactions in the solid state . The molecular structure of tetrazole derivatives can significantly influence their biological activity, as seen in the docking studies into the active site of the COX-2 enzyme, which can guide further pharmacological optimization .

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including thermolysis, which can lead to the formation of new heterocyclic compounds. For instance, the thermolysis of 1-(thiophene-2-yl)-1H-tetrazoles can result in the formation of thiophene-fused imidazoles and pyrimidines through a series of rearrangements and cyclization events . These reactions expand the chemical space of tetrazole derivatives and can lead to compounds with novel properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the presence of a thiophene ring can affect the compound's electronic properties and reactivity. The crystal structure of a related compound, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, reveals nonplanar thione and the formation of centrosymmetric dimers in the crystal, which can have implications for the compound's solubility and stability . Additionally, the coordination chemistry of tetrazole derivatives, as seen in their complexation with metals like cadmium, can lead to diverse structural motifs and potential applications in materials science .

Scientific Research Applications

Thermolysis and Heterocycle Synthesis

The thermolysis of 1-thien-2-yl-1H-tetrazoles leads to the production of thieno[2,3-d]pyrimidines, incorporating two thiophene rings. This process involves nitrogen elimination, rearrangement, and cyclization, highlighting its utility in heterocyclic compound synthesis (Soares et al., 2015).Crystal Structure Analysis

The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II) have been analyzed. This research is significant for understanding the structural properties of such compounds (Askerov et al., 2019).Platelet Aggregation Inhibition

Derivatives of 1-thien-2-yl-1H-tetrazoles have been studied for their potential as platelet aggregation inhibitors. This indicates potential therapeutic applications in the field of cardiovascular medicine (Challa et al., 2014).Electrochromic Material Development

Research into donor-acceptor systems involving 1-thien-2-yl-1H-tetrazoles has led to the development of electrochromic materials. These materials are significant for their potential use in displays and smart windows (İçli et al., 2010).Synthesis of Novel Polycyclic Heterocyclic Systems

The photocyclization of 1-thien-2-yl-1H-tetrazoles has been utilized for the synthesis of novel polycyclic heterocyclic ring systems. These systems are of interest for their potential applications in various fields of chemistry and pharmacology (Luo et al., 1997).

properties

IUPAC Name |

4-thiophen-2-yl-1H-tetrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-5-6-7-8-9(5)4-2-1-3-11-4/h1-3H,(H,6,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECGPFLJSDVABY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C(=O)NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427882 |

Source

|

| Record name | 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |

CAS RN |

141946-05-6 |

Source

|

| Record name | 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.